molecular formula C12H15ClN2 B1660561 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride CAS No. 78892-45-2

1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride

Cat. No.: B1660561
CAS No.: 78892-45-2
M. Wt: 222.71 g/mol
InChI Key: HRPJDEUIMHHMEL-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,6-dimethylphenyl group attached to the imidazole ring, and it exists as a monohydrochloride salt. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dimethylbenzyl chloride and imidazole.

    Reaction Conditions: The 2,6-dimethylbenzyl chloride is reacted with imidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

    Formation of the Product: The resulting product, 4-((2,6-dimethylphenyl)methyl)imidazole, is then treated with hydrochloric acid to form the monohydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the imidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-dimethylphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with cellular pathways, such as signal transduction and metabolic pathways, resulting in its biological effects.

Comparison with Similar Compounds

1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride can be compared with other similar compounds, such as:

    1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1H-Imidazole, 4-((2,5-dimethylphenyl)methyl)-, monohydrochloride: Another similar compound with a different substitution pattern on the phenyl ring.

    1H-Imidazole, 4-((3,5-dimethylphenyl)methyl)-, monohydrochloride: This compound has a different substitution pattern on the phenyl ring, affecting its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.

Properties

IUPAC Name

5-[(2,6-dimethylphenyl)methyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-9-4-3-5-10(2)12(9)6-11-7-13-8-14-11;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPJDEUIMHHMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC2=CN=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229365
Record name 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78892-45-2
Record name 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078892452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,6-dimethylphenyl)methyl]-1H-imidazole hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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